1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Overview
Description
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for microtubule formation and function . As a result, the normal functioning of the cell is disrupted, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and ultimately cell death .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of microtubule dynamics, leading to cell cycle arrest . The compound has shown cytotoxic activity against certain cell lines, indicating its potential as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-methoxy-1,3-benzothiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits significant biological activity.
Aminothiazole-Linked Metal Chelates: Studied for their antimicrobial and antioxidant properties.
Uniqueness
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one stands out due to its unique combination of benzothiazole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-3-6-18(7-4-16)31(27,28)14-9-21(26)24-10-12-25(13-11-24)22-23-19-8-5-17(29-2)15-20(19)30-22/h3-8,15H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKDLOHJXBNIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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